molecular formula C19H18O4 B152564 Przewaquinone A CAS No. 76843-23-7

Przewaquinone A

Cat. No. B152564
CAS RN: 76843-23-7
M. Wt: 310.3 g/mol
InChI Key: CEHVTERMWMYLCP-UHFFFAOYSA-N
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Description

Przewaquinone A is a compound that has been isolated from the extract of Salvia miltiorrhiza, a plant known for its medicinal properties. It has been the subject of research due to its potential biological activities, including its algicidal effects on harmful algal blooms caused by Microcystis aeruginosa. The compound has been identified through various spectral analyses and has shown to be effective in inhibiting the growth of this algae at certain concentrations .

Synthesis Analysis

The synthesis of Przewaquinone A involves high-speed countercurrent chromatography (HSCCC), which is a method used to purify compounds from crude extracts. In one study, this technique was applied to Salvia miltiorrhiza Bunge extract, resulting in a high purity yield of Przewaquinone A. The process utilized a specific solvent system to achieve a 98% pure compound with a recovery rate of 93.7% from the crude sample .

Molecular Structure Analysis

The molecular structure of Przewaquinone A has been elucidated using various spectroscopic methods. Identification was performed by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and fast atom bombardment mass spectrometry (FAB-MS). These techniques have provided detailed information about the molecular framework and functional groups present in Przewaquinone A .

Chemical Reactions Analysis

Przewaquinone A has been used as a core molecule for further chemical modifications. For instance, it has been conjugated with polyethylene glycol (PEG) through amino acids and tripeptides spacers to enhance its drug-like properties. This modification has led to the creation of PEG-przewaquinone A conjugations with improved water solubility, drug loading ability, and in vivo slow-release quality. These derivatives have been evaluated for their protective effects in a rat model of brain ischemia-reperfusion, with some showing significant efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of Przewaquinone A have been influenced by its molecular structure. The compound's solubility, stability, and reactivity are determined by its functional groups and overall molecular conformation. The HSCCC method used for its purification takes advantage of these properties to separate Przewaquinone A from other components in the extract. The high purity of the compound obtained indicates its distinct physical and chemical characteristics that allow for such separation .

Scientific Research Applications

Algicidal Activity

Przewaquinone A has been identified for its potential algicidal effects. A study found that neo-przewaquinone A, derived from Salvia miltiorrhiza, exhibits potent algicidal activity against Microcystis aeruginosa, a harmful algal bloom species. This compound caused cell morphologic damage or lysis in the algae and significantly inhibited photosynthesis-related genes, indicating its effectiveness in controlling algal blooms (Zhang et al., 2013).

Vascular Effects

Przewaquinone A demonstrated significant effects on vascular contraction. In a study on the isolated porcine coronary artery, przewaquinone A induced a potent inhibitory action on vascular contraction, which was found to be endothelium-independent and reversible. This suggests its potential role in cardiovascular treatments (Wan et al., 2008).

Purification Techniques

High-speed countercurrent chromatography was used to purify przewaquinone A from Salvia miltiorrhiza Bunge. This study provides a method for obtaining high-purity przewaquinone A, which is essential for further pharmacological and chemical studies (Han et al., 2003).

Neuroprotective Effects

Research suggests that przewaquinone A may have neuroprotective effects. A study involving Salvia miltiorrhiza Bge. identified components like Przewaquinone C (related to Przewaquinone A) that may regulate neurotransmitters and neurological functions, thus offering potential in the treatment of ischemic stroke (Wu et al., 2022).

Antitumor Activity

Przewaquinone A has been shown to exhibit antitumor activity. It demonstrated effectiveness in various tumor models including Lewis lung carcinoma and melanoma B16, both in vitro and in vivo. This highlights its potential as an antineoplastic agent (Aisa et al., 2003).

properties

IUPAC Name

1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHVTERMWMYLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101345818
Record name 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Przewaquinone A

CAS RN

76843-23-7
Record name 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
M Wang, A Niu, Z Gong, Z Xu, L Li, B Li… - Bioorganic & Medicinal …, 2020 - Elsevier
… position, we chose Przewaquinone A, which is … Przewaquinone A and tanshinone II A is a methoxy group in position 17. As with tanshinone II A, the water solubility of przewaquinone A …
Number of citations: 10 www.sciencedirect.com
C Zhang, YL Yi, K Hao, GL Liu, GX Wang - Chemosphere, 2013 - Elsevier
… neo-przewaquinone A on M. aeruginosa were 4.68 mg L −1 . In addition, neo-przewaquinone A … identified a potent algicidal compound of neo-przewaquinone A from S. miltiorrhiza. Neo-…
Number of citations: 82 www.sciencedirect.com
X Han, T Zhang, Y Ito - Journal of liquid chromatography & related …, 2003 - Taylor & Francis
… (A) The crude sample; (B) przewaquinone A. Column: Inertsil … The separation and purification of przewaquinone A using … successful preparation of high purity przewaquinone A from a S. …
Number of citations: 5 www.tandfonline.com
P Li, GJ Wang, J Li, HP Hao, CN Zheng - Journal of Chromatography A, 2006 - Elsevier
… tanshinone IIB, hydroxytanshinone IIA and przewaquinone A by comparing the tandem mass spectra … Tanshinone IIB, hydroxytanshinone IIA and przewaquinone A are all the chemical …
Number of citations: 48 www.sciencedirect.com
P Li, GJ Wang, J Li, HP Hao… - … Communications in Mass …, 2006 - Wiley Online Library
… , tanshinone IIB, hydroxytanshinone IIA and przewaquinone A, in a rat liver microsome was … The formation of przewaquinone A shows a typical hyperbolic profile. In addition, this …
J Sun, M Yang, J Han, B Wang, X Ma… - … Journal Devoted to …, 2007 - Wiley Online Library
… The bile samples after respective dosing of tanshinone IIA, cryptotanshinone, 15,16-dihydrotanshinone I, tanshinone IIB and przewaquinone A and tanshinone I were extracted with …
WS Chen, XM Jia, WD Zhang, ZY Lou… - Yao xue xue bao= Acta …, 2003 - europepmc.org
… II-A (I), crypotanshinone (II), przewaquinone A (III), sugiol (IV), ursolic acid (V), 2 alpha, 3 alpha-dihydroxy urs-12-ene-28-acid (VI), oleanolic acid (VII), and neo-przewaquinone A (VIII).…
Number of citations: 27 europepmc.org
BJ Yang, MK Qian, GW Qin, ZX Chen - Yao xue xue bao= Acta …, 1981 - europepmc.org
… Isolation and structures of przewaquinone A and prezewaquinone B (author's transl)] - Abstract - Europe PMC … Isolation and structures of przewaquinone A and …
Number of citations: 27 europepmc.org
L Bo, N Fan-Di, L Zhong-Wen, Z Hong-Jie, W De-Zu… - Phytochemistry, 1991 - Elsevier
… Abstract--Five abietane diterpenoids, przewalskin, przewaquinone A, tanshinone II A, … Przewalskin (1), together with five known compounds: przewaquinone A (2) [4], tanshinone …
Number of citations: 56 www.sciencedirect.com
A Ulubelen, AH Meriçli, F Meriçli - Die Pharmazie-An International …, 2004 - academia.edu
… Five compounds, two diterpenoids ferruginol (1), and 6,7-didehydrosempervirol (2) and two norditerpenoids 17-hydroxycryptotanshinone (3), przewaquinone A (4) along with a new …
Number of citations: 16 www.academia.edu

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